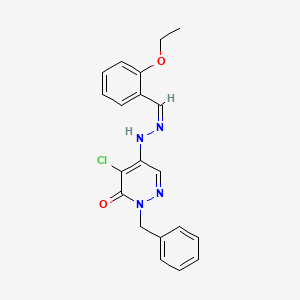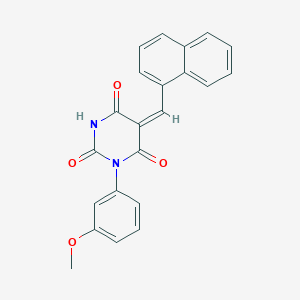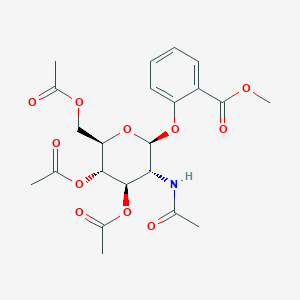![molecular formula C19H21NO5S B11653733 Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11653733.png)
Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is notable for its complex structure, which includes multiple functional groups such as acetyl, methyl, phenoxy, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Introduction of Functional Groups: The acetyl, methyl, and phenoxy groups are introduced through various substitution reactions. For example, the acetyl group can be added using acetyl chloride in the presence of a base, while the phenoxy group can be introduced using phenol and a suitable leaving group.
Amidation: The amide bond is formed by reacting the carboxylate group with an amine, such as 2-(2-methylphenoxy)acetamide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of materials with specific properties, such as organic semiconductors or corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylate group.
2-Acetylthiophene: Contains an acetyl group on the thiophene ring.
2-Methylthiophene: A methyl-substituted thiophene.
Uniqueness
Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate is unique due to the combination of multiple functional groups, which confer distinct chemical properties and potential applications. Its complex structure allows for specific interactions in biological systems and diverse reactivity in chemical synthesis.
Propriétés
Formule moléculaire |
C19H21NO5S |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
ethyl 5-acetyl-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO5S/c1-5-24-19(23)16-12(3)17(13(4)21)26-18(16)20-15(22)10-25-14-9-7-6-8-11(14)2/h6-9H,5,10H2,1-4H3,(H,20,22) |
Clé InChI |
DHQDQKBXEZOIDX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11653656.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653658.png)

![N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11653672.png)
![1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B11653675.png)
![4-(4-Methylphenyl)-1-[(2-phenylallyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11653679.png)

![14-butylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653696.png)
![N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)](/img/structure/B11653708.png)
![14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653716.png)
![(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide](/img/structure/B11653720.png)
![(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653731.png)
